1,3-Difluoro-2-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5F2NO2 It is characterized by the presence of two fluorine atoms and a nitroethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-nitroethenyl)benzene typically involves the nitration of 1,3-difluorobenzene followed by the introduction of the nitroethenyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent addition of the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using specialized equipment to handle the reactive intermediates and ensure safety. The production process must adhere to stringent safety and environmental regulations due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 1,3-difluoro-2-(2-aminoethenyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Difluoro-2-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electron transfer processes and covalent modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-4-nitrobenzene
- 1,3-Difluoro-2,4-dinitrobenzene
- 1,3-Difluoro-2-(2-aminoethenyl)benzene
Uniqueness
1,3-Difluoro-2-(2-nitroethenyl)benzene is unique due to the presence of both fluorine atoms and a nitroethenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
821797-34-6 |
---|---|
Molecular Formula |
C8H5F2NO2 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
1,3-difluoro-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5F2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H |
InChI Key |
ZSVBIXVYULEUNH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/[N+](=O)[O-])F |
SMILES |
C1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.